molecular formula C12H15N3 B6320406 1-(3-Phenylpropyl)-1H-pyrazol-3-amine CAS No. 1183855-80-2

1-(3-Phenylpropyl)-1H-pyrazol-3-amine

Cat. No. B6320406
CAS RN: 1183855-80-2
M. Wt: 201.27 g/mol
InChI Key: ZVCPJYPZMFQVMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions for each step of the synthesis .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and conditions for each reaction .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties like acidity/basicity, reactivity, and stability .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A significant application of 1-(3-Phenylpropyl)-1H-pyrazol-3-amine and related compounds is in the synthesis of novel heterocyclic compounds, which are crucial in medicinal chemistry. For instance, Yu et al. (2013) developed an efficient one-pot, three-component synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries. This method is highly efficient, environmentally benign, and suitable for large-scale synthesis, making these compounds promising candidates for drug discovery (Yu et al., 2013).

Catalyst-Free Synthesis

Research by Rahmati and Khalesi (2012) described a catalyst-free synthesis of fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines in water, showcasing the versatility of these compounds in creating complex molecular architectures without the need for external catalysts. This method emphasizes the environmental and procedural advantages of using water as a solvent and simplifies the synthesis process (Rahmati & Khalesi, 2012).

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has been a subject of interest. Farghaly and El-Kashef (2005) synthesized pyrazoles and pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines, finding that several derivatives exhibited antibacterial and antifungal activities. This research underscores the potential of these compounds in developing new antimicrobial agents (Farghaly & El-Kashef, 2005).

Theoretical and Experimental Studies

Shukla et al. (2015) conducted electronic structure calculations and vibrational assignments on 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound related to 1-(3-Phenylpropyl)-1H-pyrazol-3-amine. Their findings, obtained through both Hartree Fock and density functional theory methods, provide insights into the chemical reactivity and charge transfer mechanisms within these molecules, contributing to our understanding of their potential applications (Shukla et al., 2015).

Green Chemistry Applications

Noruzian et al. (2019) demonstrated a green, catalyst-free synthesis of 1H-furo[2,3-c]pyrazole-4-amines via a one-pot, four-component reaction in water. This work highlights the move towards more environmentally friendly synthetic methods in the chemical research community, using water as a solvent and avoiding additional catalysts or harsh conditions (Noruzian et al., 2019).

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes precautions for handling, storage, and disposal .

Future Directions

This involves discussing potential applications and areas of future research for the compound .

properties

IUPAC Name

1-(3-phenylpropyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-12-8-10-15(14-12)9-4-7-11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCPJYPZMFQVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Phenylpropyl)-1H-pyrazol-3-amine

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